Traf-stop 6877002
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Overview
Description
Traf-stop 6877002: is a selective inhibitor that targets the interaction between CD40 and tumor necrosis factor receptor-associated factor 6. This compound has shown potential in inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells in RAW cells. This compound has been studied for its ability to prevent the progression of atherosclerosis in mice by reducing leukocyte recruitment and macrophage activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Traf-stop 6877002 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to meet demand. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Traf-stop 6877002 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and the use of solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: Traf-stop 6877002 is used as a tool compound to study the CD40-TRAF6 interaction and its role in various signaling pathways. It helps researchers understand the molecular mechanisms underlying inflammation and immune responses.
Biology: In biological research, this compound is employed to investigate the effects of inhibiting CD40-TRAF6 interaction on cellular processes such as apoptosis, proliferation, and differentiation. It is also used to study the role of nuclear factor kappa-light-chain-enhancer of activated B cells in various diseases .
Medicine: this compound has potential therapeutic applications in treating inflammatory diseases and atherosclerosis. By inhibiting the CD40-TRAF6 interaction, it reduces inflammation and prevents the progression of atherosclerotic plaques .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new therapeutic targets and evaluate the efficacy of potential drug candidates .
Mechanism of Action
Traf-stop 6877002 exerts its effects by selectively inhibiting the interaction between CD40 and tumor necrosis factor receptor-associated factor 6. This inhibition prevents the activation of nuclear factor kappa-light-chain-enhancer of activated B cells, a key transcription factor involved in inflammatory and immune responses. By blocking this pathway, this compound reduces the expression of pro-inflammatory cytokines and chemokines, thereby mitigating inflammation and preventing disease progression .
Properties
IUPAC Name |
3-(2,5-dimethylanilino)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARYOFMRLSHZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.